molecular formula C23H22N2O5S B15343859 (4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 131528-29-5

(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B15343859
CAS No.: 131528-29-5
M. Wt: 438.5 g/mol
InChI Key: FPDBRUANYIQYNR-IAXKEJLGSA-N
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Description

7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics. This compound is characterized by its complex molecular structure, which includes a cephem ring, a phenylacetamido group, and a p-methoxybenzyl ester group. It is commonly used as an intermediate in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the key technological conditions to ensure high yield, safety, and environmental protection. The process leverages abundant raw materials, such as penicillin industrial salt, and employs efficient reaction conditions to produce the compound at a large scale .

Chemical Reactions Analysis

Types of Reactions

7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various cephalosporin derivatives, which are crucial intermediates in the synthesis of antibiotics .

Scientific Research Applications

7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s molecular structure allows it to interact with bacterial enzymes, disrupting the formation of the cell wall and rendering the bacteria vulnerable to the host’s immune system .

Comparison with Similar Compounds

Similar Compounds

    7-aminocephalosporanic acid (7-ACA): Another key intermediate in cephalosporin synthesis.

    7-amino-3-deacetoxycephalosporanic acid (7-ADCA): Used in the production of various cephalosporins.

    Cefaclor: A second-generation cephalosporin antibiotic.

    Cefazolin: A first-generation cephalosporin antibiotic.

Uniqueness

7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a p-methoxybenzyl ester group. This structure allows for the synthesis of a wide range of cephalosporin antibiotics with different properties and spectra of activity .

Properties

CAS No.

131528-29-5

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (6S)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-29-17-9-7-16(8-10-17)14-30-23(28)18-11-12-31-22-20(21(27)25(18)22)24-19(26)13-15-5-3-2-4-6-15/h2-11,20,22H,12-14H2,1H3,(H,24,26)/t20?,22-/m0/s1

InChI Key

FPDBRUANYIQYNR-IAXKEJLGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=CCS[C@@H]3N2C(=O)C3NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CCSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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